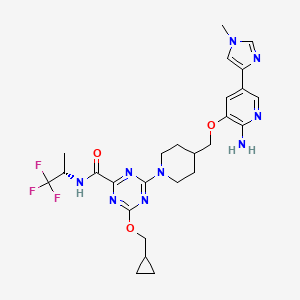

Axl-IN-15

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H32F3N9O3 |

|---|---|

Molecular Weight |

575.6 g/mol |

IUPAC Name |

4-[4-[[2-amino-5-(1-methylimidazol-4-yl)-3-pyridinyl]oxymethyl]piperidin-1-yl]-6-(cyclopropylmethoxy)-N-[(2S)-1,1,1-trifluoropropan-2-yl]-1,3,5-triazine-2-carboxamide |

InChI |

InChI=1S/C26H32F3N9O3/c1-15(26(27,28)29)33-23(39)22-34-24(36-25(35-22)41-13-16-3-4-16)38-7-5-17(6-8-38)12-40-20-9-18(10-31-21(20)30)19-11-37(2)14-32-19/h9-11,14-17H,3-8,12-13H2,1-2H3,(H2,30,31)(H,33,39)/t15-/m0/s1 |

InChI Key |

WKTLEPVJBGMJKC-HNNXBMFYSA-N |

Isomeric SMILES |

C[C@@H](C(F)(F)F)NC(=O)C1=NC(=NC(=N1)OCC2CC2)N3CCC(CC3)COC4=C(N=CC(=C4)C5=CN(C=N5)C)N |

Canonical SMILES |

CC(C(F)(F)F)NC(=O)C1=NC(=NC(=N1)OCC2CC2)N3CCC(CC3)COC4=C(N=CC(=C4)C5=CN(C=N5)C)N |

Origin of Product |

United States |

Foundational & Exploratory

Axl-IN-15: A Technical Guide to its Mechanism of Action as a Potent Axl Receptor Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases (RTKs), has emerged as a critical mediator of cancer progression, metastasis, and therapeutic resistance. Its overexpression is correlated with poor prognosis in a multitude of solid tumors. Axl-IN-15 is a potent and selective inhibitor of Axl kinase activity. This technical guide delineates the mechanism of action of this compound, detailing its effects on the Axl signaling cascade and outlining key experimental protocols for its characterization.

The Axl Signaling Pathway

The activation of the Axl receptor is primarily initiated by its ligand, Growth arrest-specific 6 (Gas6). The binding of Gas6 to the extracellular domain of Axl induces receptor dimerization, leading to the autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[1][2][3] This autophosphorylation creates docking sites for various adaptor proteins and signaling molecules, thereby initiating a cascade of downstream signaling events.

Key downstream pathways activated by Axl include:

-

PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation.[4][5][6]

-

MAPK/ERK Pathway: This cascade is also heavily involved in promoting cell proliferation and growth.[5][7]

-

STAT3 Pathway: Activation of STAT3 by Axl contributes to tumor progression and immune evasion.[7]

-

Rac1 Pathway: Axl can activate the GTP-binding protein Rac1, which is involved in cytoskeletal reorganization, leading to increased cell migration and invasion.[1][7]

The culmination of these signaling events promotes a malignant phenotype characterized by increased cell growth, survival, migration, invasion, and resistance to conventional cancer therapies.[1][5][7]

References

- 1. Axl receptor axis: a new therapeutic target in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AXL is an oncotarget in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sinobiological.com [sinobiological.com]

- 4. A promiscuous liaison between IL-15 receptor and Axl receptor tyrosine kinase in cell death control - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Downstream Signaling Pathways of the AXL Receptor Tyrosine Kinase and its Inhibition

Disclaimer: This technical guide provides a comprehensive overview of the downstream signaling pathways of the AXL receptor tyrosine kinase and the effects of its inhibition. It is important to note that extensive searches of the public scientific literature did not yield specific information on an agent designated "Axl-IN-15". Therefore, this document focuses on the well-characterized aspects of AXL signaling and its modulation by established small molecule inhibitors.

Introduction

The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, is a critical regulator of numerous cellular processes, including cell survival, proliferation, migration, and immune response.[1][2][3] Its activation is primarily initiated by the binding of its ligand, Growth Arrest-Specific 6 (Gas6). Dysregulation of the AXL signaling axis is frequently implicated in the progression of various cancers, where it is often associated with poor prognosis, metastasis, and the development of therapeutic resistance.[1][4] Consequently, AXL has emerged as a promising therapeutic target in oncology, leading to the development of several small molecule inhibitors.[1][2] This guide delves into the core downstream signaling pathways of AXL and the impact of its pharmacological inhibition.

Core AXL Downstream Signaling Pathways

Upon activation by Gas6, AXL undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. This creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events. The most prominent of these pathways are the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT pathways.

The PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that promotes cell growth, survival, and proliferation. Activated AXL recruits the p85 regulatory subunit of PI3K, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3, in turn, facilitates the activation of AKT, which then phosphorylates a multitude of downstream targets, including mTOR, to drive pro-tumorigenic cellular processes.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling route that governs cell proliferation, differentiation, and survival. AXL activation can lead to the recruitment of the Grb2-SOS complex, which in turn activates the small GTPase Ras. This initiates a phosphorylation cascade involving Raf, MEK, and finally ERK, which translocates to the nucleus to regulate gene expression.

The JAK/STAT Pathway

The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is integral to cytokine signaling and plays a role in cell proliferation, differentiation, and immune responses. AXL has been shown to activate JAKs, which in turn phosphorylate STAT proteins, particularly STAT3. Phosphorylated STAT3 dimerizes and translocates to the nucleus to act as a transcription factor for genes involved in cell survival and proliferation.[5][6]

Quantitative Data on AXL Inhibition

Several small molecule inhibitors targeting AXL have been developed and characterized. Their effects on downstream signaling and cellular functions are summarized below.

Table 1: Inhibitory Activity of Selected AXL Inhibitors

| Inhibitor | Target(s) | AXL IC50 (nM) | Cell Line | Reference |

| Bemcentinib (BGB324) | AXL | 14 | Various | [7] |

| Cabozantinib | AXL, MET, VEGFRs | 7 | Various | [8] |

| Gilteritinib | AXL, FLT3 | Potent inhibitor | MV4-11, MOLM-13 | [9] |

| Foretinib (GSK1363089) | AXL, MET, VEGFRs | ≤8 | MKN-45, KATO-III | [10] |

Table 2: Effects of AXL Inhibitors on Downstream Signaling and Cellular Functions

| Inhibitor | Cell Line | Effect on pAXL | Effect on pAKT | Effect on pERK | Effect on pSTAT3 | Cellular Effect | Reference |

| Bemcentinib (BGB324) | IC-pPDX-104 (RMS) | ↓ | ↓ | - | - | Reduced cell growth, chemosensitization | [7] |

| Cabozantinib | SKOV3 (Ovarian) | ↓ | ↓ | ↓ | - | Suppressed migration and invasion | [11][12] |

| Gilteritinib | MV4-11, MOLM-13 (AML) | ↓ | - | - | ↓ (downstream of FLT3) | Antiproliferative, proapoptotic | [13] |

| Foretinib (GSK1363089) | MKN-45 (Gastric) | ↓ | ↓ | ↓ | - | Inhibited cell growth | [14] |

| R428 (Bemcentinib) | HEY-T30, OVCAR-5 (Ovarian) | - | ↓ | ↓ (with CH5126766) | - | Synergistic growth inhibition | [15] |

Note: "↓" indicates a decrease, "-" indicates data not specified in the cited source.

Experimental Protocols

Western Blot Analysis of AXL and Downstream Protein Phosphorylation

This protocol is a standard method to assess the phosphorylation status of AXL and its downstream effectors like AKT, ERK, and STAT3 upon treatment with an AXL inhibitor.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pAXL (Tyr779), anti-AXL, anti-pAKT (Ser473), anti-AKT, anti-pERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-pSTAT3 (Tyr705), anti-STAT3)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Treatment: Plate cells and allow them to adhere. Treat with the AXL inhibitor at various concentrations for the desired time. A Gas6 stimulation step (e.g., 100 ng/mL for 10 minutes) can be included to assess inhibition of ligand-induced activation.[16]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To detect total protein levels, the membrane can be stripped and re-probed with antibodies against the non-phosphorylated forms of the proteins.

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of AXL kinase and the inhibitory effect of a compound.[17][18][19][20][21]

Materials:

-

Recombinant AXL kinase

-

Kinase substrate (e.g., AXLtide or poly(Glu, Tyr) 4:1)

-

Kinase reaction buffer

-

ATP (often radiolabeled, e.g., [γ-³³P]-ATP)

-

AXL inhibitor

-

Method for detecting substrate phosphorylation (e.g., scintillation counting for radiolabeled ATP, or ADP-Glo™ Kinase Assay)

Protocol:

-

Reaction Setup: In a microplate, combine the recombinant AXL kinase, the kinase substrate, and the AXL inhibitor at various concentrations in the kinase reaction buffer.

-

Initiate Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

-

Terminate Reaction: Stop the reaction (e.g., by adding a stop solution or boiling).

-

Detection: Quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the radiolabeled substrate and measuring radioactivity. For ADP-Glo™, the amount of ADP produced is measured via a luminescence-based reaction.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Cell Migration Assay (Boyden Chamber/Transwell Assay)

This assay assesses the effect of an AXL inhibitor on the migratory capacity of cancer cells.[22][23][24]

Materials:

-

Transwell inserts (with a porous membrane, e.g., 8 µm pores)

-

24-well plates

-

Cell culture medium with and without serum/chemoattractant (e.g., Gas6)

-

AXL inhibitor

-

Cotton swabs

-

Fixation and staining reagents (e.g., methanol and crystal violet)

-

Microscope

Protocol:

-

Cell Preparation: Culture cells to sub-confluency and serum-starve them for several hours.

-

Assay Setup: Place the Transwell inserts into the wells of a 24-well plate containing medium with a chemoattractant in the lower chamber.

-

Cell Seeding: Resuspend the serum-starved cells in serum-free medium containing the AXL inhibitor at various concentrations and seed them into the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate for a period that allows for cell migration (e.g., 24-48 hours).

-

Cell Removal and Fixation: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane with methanol.

-

Staining and Visualization: Stain the migrated cells with crystal violet and visualize them under a microscope.

-

Quantification: Count the number of migrated cells in several random fields of view to determine the average number of migrated cells per condition.

Experimental Workflow for AXL Inhibitor Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel AXL inhibitor.

Conclusion

The AXL receptor tyrosine kinase is a key driver of oncogenesis and therapeutic resistance, activating multiple downstream signaling pathways including the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT cascades. Inhibition of AXL signaling with small molecule inhibitors has demonstrated significant anti-tumor effects in preclinical models by attenuating these pro-survival and pro-proliferative signals. A thorough understanding of these downstream pathways and the availability of robust experimental protocols are crucial for the continued development of AXL-targeted therapies for cancer treatment. Further research will likely uncover more intricate details of AXL signaling and aid in the identification of patient populations most likely to benefit from AXL inhibition.

References

- 1. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges [frontiersin.org]

- 5. The crosstalk between AXL and YAP promotes tumor progression through STAT3 activation in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AXL-initiated paracrine activation of pSTAT3 enhances mesenchymal and vasculogenic supportive features of tumor-associated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. tandfonline.com [tandfonline.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Cabozantinib inhibits AXL- and MET-dependent cancer cell migration induced by growth-arrest-specific 6 and hepatocyte growth factor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Foretinib (GSK1363089), a multi-kinase inhibitor of MET and VEGFRs, inhibits growth of gastric cancer cell lines by blocking inter-receptor tyrosine kinase networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synergistic effect of the inhibitors of RAF/MEK and AXL on KRAS‐mutated ovarian cancer cells with high AXL expression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phospho-Axl (Tyr702) (D12B2) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 17. AXL Kinase Enzyme System Application Note [promega.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. In vitro kinase assay [protocols.io]

- 20. reactionbiology.com [reactionbiology.com]

- 21. protocols.io [protocols.io]

- 22. biorxiv.org [biorxiv.org]

- 23. phd.semmelweis.hu [phd.semmelweis.hu]

- 24. Axl contributes to efficient migration and invasion of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

A-IN-15: A Technical Guide to its Interaction with the PI3K/Akt Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Axl-IN-15 is a highly potent and selective inhibitor of the Axl receptor tyrosine kinase, a key player in various cellular processes, including cell survival, proliferation, and migration. The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical downstream effector of Axl activation. This technical guide provides an in-depth overview of the interplay between this compound and the PI3K/Akt pathway, including the mechanism of action, experimental protocols to assess its effects, and a summary of its inhibitory activity. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction to Axl and the PI3K/Akt Pathway

The Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, is activated by its ligand, growth arrest-specific 6 (Gas6). Upon activation, Axl undergoes dimerization and autophosphorylation, creating docking sites for various downstream signaling proteins. One of the most critical pathways activated by Axl is the PI3K/Akt pathway. This pathway is central to cell survival and proliferation, and its dysregulation is a hallmark of many cancers.[1][2]

The activation of the PI3K/Akt pathway by Axl is a multi-step process. The phosphorylated Axl receptor recruits the p85 regulatory subunit of PI3K, leading to the activation of the p110 catalytic subunit. Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt (also known as protein kinase B) to the plasma membrane, where it is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mammalian target of rapamycin complex 2 (mTORC2). Activated Akt then phosphorylates a plethora of downstream substrates, promoting cell survival by inhibiting apoptosis and stimulating cell cycle progression.

This compound: A Potent Axl Inhibitor

This compound is a small molecule inhibitor of Axl kinase activity. It exhibits high potency with a reported half-maximal inhibitory concentration (IC50) and binding affinity (Ki) of less than 1 nM for the Axl receptor. This high affinity and potency make this compound a valuable tool for studying the physiological and pathological roles of Axl signaling.

| Compound | Target | IC50 | Ki |

| This compound | Axl | < 1 nM | < 1 nM |

Table 1: Inhibitory activity of this compound against the Axl receptor.

Mechanism of Action: this compound and the PI3K/Akt Pathway

This compound exerts its effects on the PI3K/Akt pathway by directly inhibiting the kinase activity of the Axl receptor. By preventing the autophosphorylation of Axl, this compound blocks the initial step required for the recruitment and activation of PI3K. This, in turn, prevents the production of PIP3 and the subsequent activation of Akt. The inhibition of Akt phosphorylation is a key indicator of the efficacy of this compound in suppressing this signaling cascade.

The functional consequence of this inhibition is a reduction in the pro-survival and pro-proliferative signals mediated by the PI3K/Akt pathway. This can lead to decreased cell viability, induction of apoptosis, and inhibition of cell migration in cells where the Axl/PI3K/Akt axis is a key driver.

Experimental Protocols

To investigate the effect of this compound on the PI3K/Akt pathway, the following experimental protocols are commonly employed.

Western Blotting for Phosphorylated Akt (p-Akt)

Western blotting is a fundamental technique to assess the phosphorylation status of Akt, a direct downstream target of PI3K activation. A decrease in the level of phosphorylated Akt (p-Akt) upon treatment with this compound provides direct evidence of pathway inhibition.

Materials:

-

Cell line of interest (e.g., a cancer cell line with known Axl expression)

-

This compound (solubilized in a suitable solvent, e.g., DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-Akt (Ser473)

-

Rabbit anti-total Akt

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 2, 6, 24 hours). A vehicle control (DMSO) should be included.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Akt (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total Akt and a loading control like β-actin.

In Vitro Kinase Assay

An in vitro kinase assay can be used to more directly measure the inhibitory effect of this compound on the phosphorylation of a downstream substrate by Akt.

Materials:

-

Recombinant active Akt enzyme

-

A specific Akt substrate (e.g., a peptide or recombinant protein like GSK-3)

-

This compound

-

Kinase reaction buffer

-

ATP (radiolabeled [γ-³²P]ATP or "cold" ATP for non-radioactive assays)

-

Method for detecting substrate phosphorylation (e.g., scintillation counting, phosphospecific antibodies, or ADP-Glo™ Kinase Assay)

Procedure:

-

Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the recombinant Akt enzyme, the specific substrate, and varying concentrations of this compound in the kinase reaction buffer.

-

Initiate Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

Terminate Reaction: Stop the reaction (e.g., by adding EDTA or boiling in SDS-PAGE sample buffer).

-

Detection: Quantify the amount of phosphorylated substrate using the chosen detection method.

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the this compound concentration to determine the IC50 value.

Visualizing the Signaling Pathway and Experimental Workflow

To better understand the interactions and experimental procedures, the following diagrams are provided.

References

Axl-IN-15 and the MAPK/ERK Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases (RTKs), is a critical regulator of various cellular processes, including proliferation, survival, migration, and invasion.[1][2] Dysregulation of Axl signaling is implicated in the pathogenesis of numerous cancers and is associated with therapeutic resistance.[3][4][5] The mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway is a key downstream effector of Axl signaling.[1] Activation of Axl leads to the phosphorylation and activation of MEK and ERK, which in turn regulate gene expression programs that drive cell proliferation and survival.[6] Axl-IN-15 is a potent and selective inhibitor of Axl kinase. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its effects on the MAPK/ERK signaling pathway.

This compound: Quantitative Data

This compound demonstrates high potency and selectivity for the Axl receptor tyrosine kinase. The following table summarizes the available quantitative data for this inhibitor.

| Parameter | Value | Reference(s) |

| Ki | < 1 nM | [7] |

| IC50 | < 1 nM | [7] |

The Axl-MAPK/ERK Signaling Pathway

The binding of the ligand, Gas6 (Growth arrest-specific 6), to the extracellular domain of Axl induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation creates docking sites for adaptor proteins, such as Grb2, which in turn recruits SOS and activates the small GTPase Ras. Activated Ras initiates a phosphorylation cascade, sequentially activating RAF, MEK1/2, and finally ERK1/2. Phosphorylated ERK (p-ERK) translocates to the nucleus and phosphorylates various transcription factors, leading to the expression of genes involved in cell cycle progression, proliferation, and survival.

Caption: Axl-MAPK/ERK Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Kinase Assay for Axl Inhibition

This protocol describes a general method to determine the in vitro inhibitory activity of this compound against Axl kinase.

Materials:

-

Recombinant human Axl kinase

-

This compound

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Axl-specific peptide substrate (e.g., biotinylated peptide)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, HTRF® Kinase Assay)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in kinase buffer.

-

Add Axl kinase and this compound (or vehicle control) to the wells of a 384-well plate.

-

Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of p-ERK in Axl-Expressing Cancer Cells

This protocol outlines a method to assess the effect of this compound on the phosphorylation of ERK in a cellular context.

Materials:

-

Axl-expressing cancer cell line (e.g., A549, MDA-MB-231)

-

Cell culture medium and supplements

-

This compound

-

Gas6 (optional, for stimulation)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-Axl, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed Axl-expressing cells in 6-well plates and allow them to adhere overnight.

-

Serum-starve the cells for 12-24 hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of this compound (or DMSO vehicle) for 1-2 hours.

-

(Optional) Stimulate the cells with Gas6 for 15-30 minutes to induce Axl signaling.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-ERK, total ERK, Axl, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of p-ERK normalized to total ERK.

Experimental Workflow and Logic

The following diagrams illustrate a typical experimental workflow for evaluating this compound and the logical relationship of its mechanism of action.

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

Caption: The logical cascade of this compound's mechanism of action on the MAPK/ERK pathway.

Conclusion

This compound is a potent inhibitor of the Axl receptor tyrosine kinase. By targeting Axl, this compound is expected to effectively block the downstream MAPK/ERK signaling pathway, thereby inhibiting key cellular processes that contribute to cancer progression, such as cell proliferation and survival. The experimental protocols provided in this guide offer a framework for researchers to investigate the specific effects of this compound in their models of interest. Further research is warranted to fully elucidate the therapeutic potential of this compound in various cancer types where Axl signaling is a key driver of malignancy.

References

- 1. AXL Inhibition Enhances MEK Inhibitor Sensitivity in Malignant Peripheral Nerve Sheath Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Small molecule inhibition of Axl targets tumor immune suppression and enhances chemotherapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A promiscuous liaison between IL-15 receptor and Axl receptor tyrosine kinase in cell death control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A promiscuous liaison between IL-15 receptor and Axl receptor tyrosine kinase in cell death control - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of AXL Inhibition in Cancer Progression

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the AXL receptor tyrosine kinase as a therapeutic target in oncology. It details the mechanism of action of AXL inhibitors, presents quantitative preclinical data for representative compounds, and outlines key experimental protocols. The focus is on providing a technical resource for professionals in the field of cancer research and drug development.

Introduction to AXL and Its Role in Cancer

AXL, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is a critical player in the signaling pathways that drive cancer progression. Upon binding to its ligand, Growth Arrest-Specific 6 (Gas6), AXL dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events. These pathways, including the PI3K/AKT, MAPK/ERK, and NF-κB pathways, are fundamental in regulating cell proliferation, survival, migration, and invasion.

Overexpression of AXL has been observed in a wide array of malignancies, including non-small cell lung cancer (NSCLC), breast cancer, pancreatic cancer, and acute myeloid leukemia (AML), and is frequently associated with a poor prognosis. AXL signaling is a key driver of the epithelial-to-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties, facilitating metastasis. Furthermore, AXL activation has been implicated in the development of resistance to various cancer therapies, including chemotherapy, targeted therapies, and immunotherapy. This central role in tumor progression and therapy resistance makes AXL an attractive target for therapeutic intervention.

Mechanism of Action of AXL Inhibitors

AXL inhibitors are a class of targeted therapies designed to block the activity of the AXL kinase. The primary mechanism of action for small molecule inhibitors is the competitive binding to the ATP-binding pocket of the AXL kinase domain, thereby preventing its phosphorylation and subsequent activation of downstream signaling pathways. By inhibiting AXL, these compounds can reverse the EMT phenotype, suppress tumor cell proliferation and survival, and inhibit metastasis. Preclinical studies have demonstrated that AXL inhibitors can also enhance the efficacy of other anticancer agents, including chemotherapy and immunotherapy, by overcoming resistance mechanisms.

Quantitative Data for Representative AXL Inhibitors

To illustrate the preclinical efficacy of AXL inhibitors, this section summarizes quantitative data for two well-characterized compounds: Bemcentinib (also known as BGB324 and R428) and TP-0903 (Dubermatinib).

Table 1: In Vitro Activity of Bemcentinib (BGB324/R428)

| Cell Line | Cancer Type | Assay Type | IC50 / EC50 | Reference |

| HeLa | Cervical Cancer | Kinase Assay | 14 nM | |

| 4T1 | Murine Breast Cancer | Proliferation Assay | 0.94 µM | |

| BaF3 | Murine Pro-B Cell | Proliferation Assay | 117.2 nM | |

| H1299 | Non-Small Cell Lung Cancer | Growth Inhibition Assay | ~4 µM | |

| Various NSCLC Cell Lines | Non-Small Cell Lung Cancer | Cell Proliferation Assay | 0.67 to >9.61 µM (median 2 µM) | |

| Various LCNEC Cell Lines | Large Cell Neuroendocrine Carcinoma | Cell Proliferation Assay | median 2.3 µM |

Table 2: In Vivo Efficacy of Bemcentinib (BGB324/R428)

| Cancer Model | Animal Model | Treatment Regimen | Outcome | Reference |

| Metastatic Breast Cancer (MDA-MB-231-luc-D3H2LN) | Mouse | 125 mg/kg, p.o., twice daily for 24 days | Significantly blocked metastasis development | |

| Orthotopic Metastatic Breast Cancer (4T1) | Mouse | 25, 45, and 75 mg/kg, p.o., twice daily | Reduced lung and liver metastases, prolonged survival | |

| Renal Cell Carcinoma (786-0) | Orthotopic Mouse Model | Not specified | Inhibited tumor progression |

Table 3: In Vitro and In Vivo Activity of TP-0903 (Dubermatinib)

| Parameter | Cell Line / Cancer Model | Assay Type / Endpoint | Value / Outcome | Reference |

| In Vitro | ||||

| EC50 | H1650 NSCLC | Cell Viability Assay | 39 nM | |

| EMT Marker Modulation | H1650 NSCLC | mRNA and Protein Assays | Slug mRNA inhibition (up to 3.8-fold), E-cadherin protein increase (1.6-fold) | |

| In Vivo | ||||

| Tumor Growth Inhibition (%TGI) | H1650 NSCLC Xenograft | Monotherapy (40 mpk, qd, 21 days) | 60% TGI | |

| Tumor Growth Inhibition (%TGI) | H1650 NSCLC Xenograft | Combination with Osimertinib (20 mpk, qd) | 140% TGI | |

| EMT Marker Modulation | H1650 NSCLC Xenograft | Pharmacodynamic Assessment | Snail protein reduction (up to 56% after single 40 mpk dose) | |

| Antitumor and Anti-metastatic Effects | Pancreatic Ductal Adenocarcinoma | Mouse Model | Single agent and combination with gemcitabine/anti-PD1 showed anti-tumor and anti-metastatic effects, leading to increased survival. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of AXL inhibitors.

4.1. Western Blot Analysis for AXL Phosphorylation

-

Objective: To determine the inhibitory effect of a compound on AXL phosphorylation.

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., A549 non-small cell lung carcinoma cells) in appropriate culture dishes and grow to 70-80% confluency.

-

Serum-starve the cells for 4-24 hours prior to treatment.

-

Pre-treat cells with the AXL inhibitor (e.g., Bemcentinib at various concentrations) for 1-3 hours.

-

Stimulate AXL phosphorylation by adding its ligand, Gas6 (e.g., 5 nM for 15 minutes), or by using an AXL antibody for cross-linking.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

Immunoblotting:

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-AXL (e.g., pAXL-Tyr779) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip the membrane and re-probe for total AXL and a loading control (e.g., β-actin or α-tubulin) to ensure equal protein loading.

-

4.2. Cell Viability/Proliferation Assay

-

Objective: To assess the effect of an AXL inhibitor on cancer cell growth.

-

Cell Seeding:

-

Plate cells in 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

-

-

Treatment:

-

Treat cells with a serial dilution of the AXL inhibitor (e.g., Bemcentinib or TP-0903) for a specified duration (e.g., 48-72 hours).

-

-

Viability Assessment (using MTT assay as an example):

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

-

Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

-

4.3. In Vivo Xenograft Tumor Model

-

Objective: To evaluate the antitumor efficacy of an AXL inhibitor in a living organism.

-

Animal Model:

-

Use immunodeficient mice (e.g., BALB/c nude mice) to prevent rejection of human tumor cells.

-

-

Tumor Cell Implantation:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^5 4T1 cells) into the mammary fat pad or flank of the mice.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

-

Treatment Regimen:

-

Randomize mice into treatment and control groups.

-

Administer the AXL inhibitor (e.g., Bemcentinib formulated in 0.5% hydroxypropylmethylcellulose + 0.1% Tween 80) or vehicle control via oral gavage (p.o.) at a specified dose and schedule (e.g., twice daily).

-

-

Efficacy Evaluation:

-

Measure tumor volume regularly (e.g., twice a week) using calipers.

-

Monitor animal body weight as an indicator of toxicity.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

-

For metastasis studies, monitor for metastatic lesions using bioluminescence imaging (for luciferase-expressing cells) or by histological analysis of relevant organs (e.g., lungs, liver).

-

Visualizing AXL Signaling and Experimental Workflows

5.1. AXL Signaling Pathway

Caption: AXL Signaling Pathway and Downstream Effectors.

5.2. Experimental Workflow for In Vivo Xenograft Study

Caption: Workflow for a preclinical in vivo xenograft study.

5.3. AXL Inhibitor Mechanism of Action

A Technical Guide to AXL Inhibition in Epithelial-Mesenchymal Transition (EMT)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The receptor tyrosine kinase AXL is a critical mediator of the epithelial-mesenchymal transition (EMT), a cellular process implicated in cancer progression, metastasis, and therapeutic resistance. Overexpression of AXL is correlated with a mesenchymal phenotype and poor prognosis in various cancers. This guide provides a detailed overview of the AXL signaling pathway's role in EMT and the therapeutic potential of its inhibition. Due to the limited availability of specific data on "Axl-IN-15," this document will focus on the broader class of AXL inhibitors, using well-characterized examples to illustrate the core concepts, mechanisms, and experimental approaches for targeting this pathway. We will delve into the quantitative effects of AXL inhibitors on EMT markers, provide detailed experimental protocols for key assays, and visualize complex biological and experimental workflows.

Introduction: The AXL-EMT Axis in Cancer

The epithelial-mesenchymal transition (EMT) is a biological process where epithelial cells lose their cell-cell adhesion and polarity, acquiring a migratory and invasive mesenchymal phenotype. While essential for embryonic development, EMT is often aberrantly activated in cancer, facilitating tumor invasion, metastasis, and the development of drug resistance.[1]

The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, has emerged as a key driver of EMT.[2] AXL is overexpressed in a multitude of human cancers, including non-small cell lung cancer (NSCLC), breast cancer, and pancreatic cancer, where its expression levels often correlate with advanced tumor stages and poor patient outcomes.[3][4][5] Activation of AXL, typically through its ligand Growth Arrest-Specific 6 (Gas6), triggers a cascade of downstream signaling events that promote a mesenchymal phenotype.[6][7] Consequently, inhibiting the AXL signaling pathway represents a promising therapeutic strategy to reverse EMT, overcome drug resistance, and impede metastasis.[1][8]

The AXL Signaling Pathway in EMT

AXL activation is a central node in the complex network of signaling pathways that orchestrate EMT. The process begins with the binding of the Gas6 ligand, which induces AXL homodimerization and autophosphorylation of specific tyrosine residues in its intracellular kinase domain.[6] This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating multiple downstream cascades.[7][9]

Key pathways activated by AXL in the context of EMT include:

-

PI3K/AKT Pathway: This is a major survival pathway that is frequently activated by AXL. It leads to the phosphorylation and activation of numerous substrates that suppress apoptosis and promote cell growth. In EMT, the PI3K/AKT pathway can stabilize and activate key EMT-inducing transcription factors (EMT-TFs).[2][10]

-

NF-κB Pathway: AXL signaling can lead to the activation of the NF-κB pathway, which is known to regulate the expression of EMT-TFs like Snail, Slug, and Twist.[3][11]

-

MAPK/ERK Pathway: This pathway, also activated by AXL, is involved in cell proliferation and differentiation and has been shown to contribute to the changes in gene expression seen during EMT.[10]

-

Direct Regulation of EMT-TFs: AXL activation leads to the upregulation and stabilization of master EMT-TFs such as Snail, Slug, and ZEB1/2.[3][12] These transcription factors are responsible for repressing epithelial markers, most notably E-cadherin, and activating mesenchymal markers like N-cadherin and Vimentin.[8][11]

This intricate signaling network establishes a positive feedback loop, where EMT-inducing transcription factors can, in turn, increase the expression of AXL, thus sustaining the mesenchymal state and promoting aggressive tumor biology.[12]

Caption: AXL Signaling Pathway in EMT.

Quantitative Analysis of AXL Inhibition in EMT

The therapeutic inhibition of AXL kinase activity has been shown to reverse the EMT process, leading to a mesenchymal-to-epithelial transition (MET). This is characterized by the re-expression of epithelial markers and the downregulation of mesenchymal markers, resulting in reduced cell motility and invasion. The tables below summarize quantitative data from studies using specific AXL inhibitors.

Table 1: Effect of AXL Inhibition on EMT Marker Expression

| Cell Line | AXL Inhibitor | Concentration | Effect on E-cadherin | Effect on N-cadherin / Vimentin | Citation |

| A549, H460 (NSCLC) | AXL siRNA | 48 hours | Upregulated | Downregulated | [8] |

| ANV5 (Breast) | MP470 (Amuvatinib) | Not Specified | Increased Expression | Decreased Expression | [11] |

| Mesenchymal MCF10A | MP470 (Amuvatinib) | Not Specified | Re-expression | Downregulation | [11] |

| MDA-MB-231 (Breast) | AXL Knockdown | Not Specified | Not Specified | Reduced Vimentin | [6] |

Table 2: Effect of AXL Inhibition on Cell Migration and Invasion

| Cell Line | AXL Inhibitor / Method | Assay Type | Result | Citation |

| MDA-MB-231 (Breast) | AXL Knockdown | Matrigel Invasion | Dose-dependent reduction in invasion | [12] |

| IgR3 (Melanoma) | Stable AXL Knockdown | Monolayer Scratch | Significantly slower migration | [10] |

| IgR3 (Melanoma) | Stable AXL Knockdown | Matrigel Transwell | Dramatically less invasion | [10] |

| LCLC-103H, 4T1 | Anti-AXL Antibody | Cell Migration | Attenuated migration | [7] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of AXL inhibitors on EMT.

Western Blotting for EMT Marker Expression

This protocol is used to quantify changes in the protein levels of epithelial (E-cadherin) and mesenchymal (N-cadherin, Vimentin) markers following treatment with an AXL inhibitor.

References

- 1. Dual inhibition of MEK and AXL targets tumor cell heterogeneity and prevents resistant outgrowth mediated by the epithelial-to-mesenchymal transition in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. utswmed-ir.tdl.org [utswmed-ir.tdl.org]

- 3. A promiscuous liaison between IL-15 receptor and Axl receptor tyrosine kinase in cell death control - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AXL expression reflects tumor-immune cell dynamics impacting outcome in non-small cell lung cancer patients treated with immune checkpoint inhibitor monotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. icm.unicancer.fr [icm.unicancer.fr]

- 6. Axl receptor axis: a new therapeutic target in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sinobiological.com [sinobiological.com]

- 8. The role of Axl in drug resistance and epithelial-to-mesenchymal transition of non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AXL induces epithelial to mesenchymal transition and regulates the function of breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

AXL Inhibition via AXL-IN-15: A Technical Guide to Remodeling the Tumor Microenvironment

Disclaimer: Publicly available research specifically detailing the biological effects of AXL-IN-15 on the tumor microenvironment is limited. This guide synthesizes the established mechanisms and preclinical data of other potent, selective AXL tyrosine kinase inhibitors (TKIs) to project the expected activities of this compound, a potent AXL inhibitor with reported Ki and IC50 values of less than 1 nM.[1][2] The data herein, derived from compounds such as Bemcentinib (R428), SGI-7079, and TP-0903, serves as a comprehensive technical framework for researchers, scientists, and drug development professionals.

Executive Summary

The AXL receptor tyrosine kinase is a critical mediator of tumor progression, metastasis, and therapeutic resistance.[3][4] Its overexpression is a hallmark of aggressive cancers and is strongly associated with an immunosuppressive tumor microenvironment (TME).[3][5] AXL signaling in both tumor and immune cells fosters an environment that prevents effective anti-tumor immunity by promoting M2-like macrophage polarization, suppressing dendritic cell (DC) function, and contributing to T-cell exhaustion.[3][6][7] Potent and selective AXL inhibitors, such as this compound, represent a promising therapeutic strategy to reverse this immunosuppression. By targeting AXL, these inhibitors not only impede tumor-intrinsic survival and metastatic pathways but also critically reprogram the TME to be more favorable to anti-tumor immune responses, making them ideal candidates for combination therapies, particularly with immune checkpoint inhibitors.[6]

Core Mechanism: The AXL Signaling Pathway

AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases.[3] Its primary ligand is the vitamin K-dependent protein, Growth Arrest-Specific 6 (Gas6).[8] The binding of Gas6 induces AXL homodimerization and autophosphorylation of tyrosine residues in its intracellular kinase domain.[8] This activation initiates several downstream signaling cascades pivotal for cancer progression.

Key Downstream Pathways:

-

PI3K/AKT/mTOR Pathway: Promotes cell survival, proliferation, and resistance to apoptosis.[8][9]

-

RAS/RAF/MEK/ERK (MAPK) Pathway: Drives cell proliferation and growth.[8][9]

-

NF-κB Pathway: Supports cell survival and inflammation.[10]

-

JAK/STAT Pathway: Contributes to cell proliferation, survival, and immune modulation.[8][10]

AXL signaling also plays a crucial role in promoting epithelial-to-mesenchymal transition (EMT), a process that enhances cancer cell motility, invasion, and drug resistance.[9][10]

Impact on the Tumor Microenvironment

AXL inhibition fundamentally remodels the TME from an immunosuppressive to an immune-active state by acting on various immune cell populations.

3.1 Dendritic Cells (DCs) AXL signaling in DCs suppresses their maturation and antigen-presenting capabilities. AXL activation induces Suppressor of Cytokine Signaling (SOCS) 1 and SOCS3, which dampen the type I interferon response crucial for anti-tumor immunity.[11]

-

Effect of Inhibition: AXL blockade enhances DC activation and maturation. This leads to increased expression of co-stimulatory molecules and improved cross-presentation of tumor antigens to T cells, particularly by CD103+ DCs.[6][12]

3.2 T Cells An immunosuppressive TME, fostered by AXL signaling, leads to T-cell exhaustion and exclusion from the tumor core.

-

Effect of Inhibition: By enhancing DC-mediated priming, AXL inhibition leads to increased proliferation, activation, and effector function of tumor-infiltrating CD4+ and CD8+ T cells.[6][12] This can overcome resistance to immune checkpoint blockade.[6]

3.3 Natural Killer (NK) Cells The Gas6/AXL pathway is implicated in NK cell development and can suppress their cytotoxic function within the TME.

-

Effect of Inhibition: Genetic or pharmacological inhibition of AXL has been shown to increase the infiltration and cytotoxic activity of NK cells within the tumor.[13][14]

3.4 Macrophages AXL signaling is a key driver of M2-like polarization of tumor-associated macrophages (TAMs).[7] These M2 TAMs secrete anti-inflammatory cytokines and promote tumor growth and angiogenesis.

-

Effect of Inhibition: AXL inhibition can interfere with M2 polarization, shifting the balance towards a more pro-inflammatory, anti-tumor M1-like macrophage phenotype.[7]

Quantitative Data Summary (Representative AXL Inhibitors)

The following tables summarize key quantitative data from preclinical studies of various selective AXL inhibitors.

Table 1: In Vitro Potency of Selective AXL Inhibitors

| Compound | Assay Type | Target/Cell Line | IC50 / EC50 (nM) | Reference |

|---|---|---|---|---|

| This compound | Kinase Assay / Cell-based | AXL | < 1 | [1][2] |

| Bemcentinib (R428) | Cell-based (AXL signaling) | HeLa | 14 | [9] |

| Unnamed Inhibitor [I] | Kinase Assay | AXL | 3.2 | [15] |

| Unnamed Inhibitor [I] | Cell Proliferation | BaF3/TEL-AXL | < 1.0 | [15] |

| DS-1205b | Kinase Assay | AXL | 1.3 | [1] |

| TP-0903 | Cell-based (Proliferation) | CART19 + JeKo-1 cells | 10-30 | [16] |

| Unnamed Pyrimidine | Kinase Assay | AXL | 19 |[17] |

Table 2: In Vivo Anti-Tumor Efficacy of Selective AXL Inhibitors

| Compound | Tumor Model | Dosing | Outcome | Reference |

|---|---|---|---|---|

| Unnamed Inhibitor [I] | BaF3/TEL-AXL Xenograft | 25, 50, 100 mg/kg, qd | TGI: 89.8%, 103.9%, 104.8% | [15] |

| Bemcentinib + Anti-PD-1 | NSCLC Mouse Model | Not Specified | 40% complete tumor regression | |

| Anti-AXL Antibody | 4T1 TNBC Mouse Model | Not Specified | Substantial inhibition of lung metastases | [7] |

| AXL02-MMAE (ADC) | NSCLC & Glioma Xenografts | < 1 mg/kg | Tumor growth suppression |[7] |

(TGI: Tumor Growth Inhibition; qd: once daily; TNBC: Triple-Negative Breast Cancer; NSCLC: Non-Small Cell Lung Cancer; ADC: Antibody-Drug Conjugate)

Experimental Protocols

This section details common methodologies used to evaluate the effects of AXL inhibitors on the TME.

5.1 In Vivo Tumor Models and Treatment

-

Objective: To assess the anti-tumor efficacy and immunomodulatory effects of the AXL inhibitor in a living system.

-

Methodology:

-

Cell Line Implantation: Syngeneic tumor cells (e.g., 4T1 breast cancer, CT26 colorectal cancer) are implanted subcutaneously or orthotopically into immunocompetent mice (e.g., C57BL/6, BALB/c).[7] Patient-derived xenograft (PDX) models can also be used.[9]

-

Tumor Growth: Tumors are allowed to establish to a palpable size (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into treatment groups (vehicle control, AXL inhibitor monotherapy, combination therapy). The AXL inhibitor (e.g., Bemcentinib, TP-0903) is administered, typically via oral gavage, at a predetermined dose and schedule.[15][16]

-

Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) with calipers. Animal body weight and overall health are monitored.

-

Endpoint: At the end of the study (due to tumor size limits or predetermined time point), tumors and relevant tissues (e.g., spleen, lymph nodes) are harvested for ex vivo analysis.

-

5.2 Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

-

Objective: To quantify the changes in immune cell populations within the TME following treatment.

-

Methodology:

-

Tumor Digestion: Harvested tumors are mechanically minced and enzymatically digested (e.g., using collagenase and DNase) to create a single-cell suspension.

-

Cell Staining: The cell suspension is incubated with a cocktail of fluorescently-labeled antibodies against cell surface and intracellular markers to identify specific immune cell subsets (e.g., CD45, CD3, CD4, CD8, CD11c, CD103, F4/80, NK1.1).

-

Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer.

-

Data Analysis: The percentage and absolute number of different immune populations (e.g., CD8+ T cells, CD103+ DCs, M1/M2 macrophages) within the CD45+ immune compartment are calculated using analysis software.

-

5.3 Western Blotting for Signaling Pathway Analysis

-

Objective: To confirm target engagement and modulation of downstream signaling pathways.

-

Methodology:

-

Protein Extraction: Protein lysates are prepared from treated tumor cells or tissues using RIPA buffer.[16] Protein concentration is quantified (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-AXL, total AXL, phospho-AKT, total AKT, phospho-ERK, total ERK).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualized using a chemiluminescence substrate.[16] Band intensity is quantified to determine changes in protein phosphorylation/expression.

-

References

- 1. abmole.com [abmole.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. AXL: shapers of tumor progression and immunosuppressive microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. onclive.com [onclive.com]

- 5. researchgate.net [researchgate.net]

- 6. scienceopen.com [scienceopen.com]

- 7. AXL antibody and AXL-ADC mediate antitumor efficacy via targeting AXL in tumor-intrinsic epithelial-mesenchymal transition and tumor-associated M2-like macrophage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AXL receptor tyrosine kinase is required for T cell priming and antiviral immunity | eLife [elifesciences.org]

- 12. AXL receptor tyrosine kinase inhibition improves the anti-tumor effects of CD8+ T cells by inducing CD103+ dendritic cell-mediated T cell priming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dual Therapeutic Impact of AXL Inhibitor AB-329: Chemotherapy Sensitization and Immune Microenvironment Reprogramming in TNBC | MDPI [mdpi.com]

- 14. Axl Regulation of NK Cell Activity Creates an Immunosuppressive Tumor Immune Microenvironment in Head and Neck Cancer [mdpi.com]

- 15. Discovery of novel AXL inhibitor with potent antitumor activity in vivo | BioWorld [bioworld.com]

- 16. AXL inhibition improves the anti-tumor activity of chimeric antigen receptor T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, Synthesis and Biological Evaluation of a Series of Novel Axl Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Potent Axl Inhibitor in Drug Resistance: A Technical Guide

Disclaimer: This technical guide focuses on the well-characterized, potent, and selective Axl inhibitor BGB324 (also known as R428 and bemcentinib) as a representative example to explore the role of potent Axl inhibition in drug resistance mechanisms. This decision was made due to the limited publicly available scientific data on "Axl-IN-15" at the time of this writing. The principles, pathways, and methodologies described herein are broadly applicable to the study of potent Axl inhibitors in the context of oncology and drug development.

Introduction

The Axl receptor tyrosine kinase has emerged as a critical mediator of therapeutic resistance in a multitude of cancers.[1] Overexpression and activation of Axl are associated with the epithelial-to-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties, as well as resistance to a broad spectrum of anti-cancer agents, including chemotherapy, targeted therapies, and immunotherapy.[2][3] Axl signaling promotes cell survival, proliferation, and immune evasion, making it a highly attractive target for therapeutic intervention, particularly in the context of relapsed and refractory disease.[1][4]

This technical guide provides an in-depth overview of the role of potent Axl inhibition in overcoming drug resistance, using BGB324 as a case study. BGB324 is a first-in-class, oral, selective, and potent small-molecule inhibitor of Axl kinase.[2][3] It has been extensively studied in preclinical models and is undergoing clinical evaluation, providing a wealth of data on its mechanism of action and therapeutic potential.[5][6] This guide is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Data Presentation

The following tables summarize the quantitative data from preclinical studies investigating the efficacy of BGB324 in overcoming drug resistance in various cancer models.

Table 1: In Vitro Efficacy of BGB324 in Combination with Other Anti-Cancer Agents

| Cell Line | Cancer Type | Combination Agent | Effect of BGB324 Combination | Reference |

| NCI-H1299 | Non-Small Cell Lung Cancer (NSCLC) | Erlotinib (EGFR TKI) | Synergistic anti-proliferative effect in 3D culture. | [2] |

| A549 | Non-Small Cell Lung Cancer (NSCLC) | Erlotinib (EGFR TKI) | Synergistic anti-tumor activity. | [2] |

| A549 | Non-Small Cell Lung Cancer (NSCLC) | Bevacizumab (anti-VEGF) | Additive anti-tumor activity. | [2] |

| CUTO33 | ROS1-fusion NSCLC | Crizotinib (ROS1 inhibitor) | Reduced IC50 of crizotinib from 6180 nM to 467 nM. | [7] |

| H1299 | Non-Small Cell Lung Cancer (NSCLC) | R428 alone | IC50 of approximately 4 µM for growth inhibition. | [8] |

| Caki | Renal Carcinoma | TRAIL | Markedly sensitized cancer cells to TRAIL-induced apoptosis. | [9] |

| MV4-11/AC220 (resistant) | Acute Myeloid Leukemia (AML) | AC220 (FLT3 inhibitor) | Synergistic cytotoxic effects. | [10] |

Table 2: In Vivo Efficacy of BGB324 in Overcoming Drug Resistance in Xenograft Models

| Xenograft Model | Cancer Type | Combination Agent | Key In Vivo Findings | Reference |

| NCI-H1299 | Non-Small Cell Lung Cancer (NSCLC) | Docetaxel | Significantly enhanced anti-tumor activity. | [2] |

| HCC827 | Non-Small Cell Lung Cancer (NSCLC) | Erlotinib (EGFR TKI) | Markedly delayed the emergence of acquired resistance. | [2] |

| MDA-MB-231 (intracardiac) | Breast Cancer | - | Reduced metastatic burden and extended survival. | [11] |

| 4T1 (orthotopic) | Breast Cancer | Cisplatin | Synergized with cisplatin to enhance suppression of liver micrometastasis and prolonged survival. | [11] |

| Patient-Derived Xenograft (PDX) | Rhabdomyosarcoma | Vincristine | Strong anti-tumoral activity, significantly reducing tumor burden compared to single-agent treatment. | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on BGB324 for researchers interested in studying Axl inhibition and drug resistance.

Cell Viability and Cytotoxicity Assays (MTT/MTS Assay)

These assays are fundamental for assessing the effect of inhibitors on cancer cell proliferation and determining IC50 values.

Principle: Metabolically active cells reduce tetrazolium salts (like MTT or MTS) to a colored formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified by measuring absorbance.

Protocol (General):

-

Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with serial dilutions of the Axl inhibitor (e.g., BGB324) alone or in combination with a second therapeutic agent. Include vehicle-only (e.g., DMSO) controls.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Reagent Addition:

-

For MTT assay: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours. Then, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

For MTS assay: Add a combined MTS/PES solution to each well and incubate for 1-4 hours.

-

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values using non-linear regression analysis.

Note: Specific cell densities, incubation times, and reagent concentrations should be optimized for each cell line and experimental setup.[13][14]

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is used to detect changes in protein expression and phosphorylation states to elucidate the mechanism of action of the inhibitor.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect target proteins (e.g., total Axl, phosphorylated Axl (p-Axl), Akt, p-Akt, Erk, p-Erk).

Protocol (General):

-

Cell Lysis: Treat cells with the inhibitor(s) for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Gel Electrophoresis: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-Axl, anti-Axl, anti-p-Akt, anti-Akt) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[15]

In Vivo Xenograft Models for Efficacy and Resistance Studies

Animal models are crucial for evaluating the anti-tumor efficacy and the ability of an inhibitor to overcome drug resistance in a physiological context.

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the Axl inhibitor alone or in combination with other drugs to assess the impact on tumor growth and survival.

Protocol (General):

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in Matrigel/PBS) into the flank of immunodeficient mice (e.g., nude or NSG mice).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2) regularly.

-

Treatment Initiation: When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, BGB324, other drug, combination).

-

Drug Administration: Administer drugs according to a predetermined schedule. BGB324 is orally bioavailable and can be administered by oral gavage.

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting, immunohistochemistry). For survival studies, monitor mice until a predetermined endpoint is reached.

-

Data Analysis: Plot tumor growth curves and perform statistical analysis to compare treatment groups. For survival studies, generate Kaplan-Meier survival curves.[16][17]

Mandatory Visualization

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Caption: Axl signaling pathway in drug resistance and its inhibition by BGB324.

Caption: Workflow for an in vivo xenograft study to evaluate BGB324 in overcoming drug resistance.

Conclusion

The Axl receptor tyrosine kinase is a significant driver of drug resistance in numerous cancers. Potent and selective inhibitors of Axl, such as BGB324, have demonstrated considerable promise in preclinical models by resensitizing resistant tumors to a variety of anti-cancer therapies. The data and protocols presented in this guide offer a framework for researchers and drug developers to investigate the role of Axl in their models of interest and to evaluate the therapeutic potential of Axl inhibitors. Further research and clinical studies are essential to fully elucidate the role of Axl inhibition in the clinical setting and to identify patient populations most likely to benefit from this therapeutic strategy. The continued development of Axl inhibitors represents a hopeful avenue for overcoming the challenge of therapeutic resistance in cancer.

References

- 1. AXL Receptor in Cancer Metastasis and Drug Resistance: When Normal Functions Go Askew - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AXL targeting by a specific small molecule or monoclonal antibody inhibits renal cell carcinoma progression in an orthotopic mice model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Intrinsic resistance to ROS1 inhibition in a patient with CD74‐ROS1 mediated by AXL overexpression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Axl inhibitor R428 induces apoptosis of cancer cells by blocking lysosomal acidification and recycling independent of Axl inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Novel AXL-targeted agents overcome FLT3 inhibitor resistance in FLT3-ITD+ acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Evaluation of the Role of AXL in Fusion-positive Pediatric Rhabdomyosarcoma Identifies the Small-molecule Inhibitor Bemcentinib (BGB324) as Potent Chemosensitizer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

- 16. Frontiers | Integrative genomic analysis of drug resistance in MET exon 14 skipping lung cancer using patient-derived xenograft models [frontiersin.org]

- 17. blog.crownbio.com [blog.crownbio.com]

An In-Depth Technical Guide to the Discovery and Synthesis of Axl-IN-15

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axl-IN-15, also known as UNC2541, is a potent and selective inhibitor of the Axl receptor tyrosine kinase (RTK). Axl is a member of the TYRO3, AXL, and MERTK (TAM) family of RTKs and plays a crucial role in various cellular processes, including cell survival, proliferation, migration, and immune regulation.[1] Dysregulation of Axl signaling has been implicated in the progression and therapeutic resistance of numerous cancers, making it an attractive target for drug development. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for professionals in the field of drug discovery and development.

Discovery of this compound (UNC2541)

The discovery of this compound (UNC2541) was the result of a structure-based drug design approach and extensive structure-activity relationship (SAR) studies aimed at developing potent and selective inhibitors of the TAM kinase family, with a particular focus on MerTK and Axl.[2] The development process involved the design and synthesis of a series of macrocyclic pyrimidine-based compounds.[2][3] Through these SAR studies, UNC2541 was identified as a potent inhibitor of MerTK and was subsequently also characterized for its activity against Axl.[2]

Synthesis of this compound (UNC2541)

The synthesis of this compound is a multi-step process. While the specific, detailed, step-by-step protocol for this compound is proprietary and often detailed in the supplementary information of the primary research publication, a general synthetic scheme for this class of macrocyclic pyrimidine inhibitors has been described. The synthesis generally involves the following key steps:

-

Preparation of the Pyrimidine Core: The synthesis typically starts with a substituted pyrimidine scaffold.

-

Introduction of Side Chains: Key side chains are introduced at specific positions of the pyrimidine ring through nucleophilic aromatic substitution (SNAr) reactions.

-

Macrocyclization: A crucial step involving an intramolecular reaction to form the characteristic macrocyclic ring.

-

Final Modifications: Subsequent chemical modifications to introduce the final functional groups of the molecule.

A representative general procedure for the synthesis of related macrocyclic dual MERTK/AXL inhibitors involves an initial SNAr reaction to attach a side chain to a dichloropyrimidine ester, followed by Boc deprotection and an intramolecular SNAr reaction to form the macrocycle. The final amide is then formed after hydrolysis of the methyl ester and subsequent amide coupling.[3]

Biological Activity of this compound (UNC2541)

This compound has demonstrated potent inhibitory activity against Axl kinase in both biochemical and cellular assays.

Quantitative Data Summary

| Assay Type | Target | This compound (UNC2541) IC50/EC50 | Reference |

| Biochemical Assay | MerTK | 4.4 nM (IC50) | [4][5] |

| Axl | Potent, but specific value not provided in this reference | [4] | |

| Cellular Assay | Phosphorylated MerTK (pMerTK) | 510 nM (EC50) | [4][5] |

| Phosphorylated Axl (pAxl) | 83 nM (EC50) | [3] |

| Kinase Selectivity Profile of UNC2541 |

| UNC2541 is described as a potent and specific inhibitor of Mer tyrosine kinase (MerTK), being more selective for MerTK over Axl, Tyro3, and Flt3.[4] |

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

Biochemical kinase assays are performed to determine the 50% inhibitory concentration (IC50) of the compound. A general workflow for such an assay is as follows:

-

Reagents and Materials: Recombinant human Axl kinase, appropriate substrate (e.g., a peptide containing a tyrosine residue), ATP, assay buffer, and the test compound (this compound).

-

Assay Procedure:

-

Axl kinase is incubated with varying concentrations of this compound in the assay buffer.

-

The kinase reaction is initiated by the addition of a mixture of the substrate and ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified.

-

-

Data Analysis: The percentage of kinase activity inhibition is calculated for each concentration of the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Phosphorylation Assay (General Protocol)

Cellular assays are conducted to assess the ability of the inhibitor to block Axl phosphorylation within a cellular context.

-

Cell Culture: A suitable cell line that expresses Axl is cultured under standard conditions.

-

Compound Treatment: Cells are treated with various concentrations of this compound for a specific duration.

-

Cell Lysis: After treatment, the cells are lysed to extract the proteins.

-

Analysis of Axl Phosphorylation: The level of phosphorylated Axl (pAxl) is measured using techniques such as Western blotting or ELISA with an antibody specific for phosphorylated Axl.

-

Data Analysis: The levels of pAxl are normalized to the total Axl protein levels. The EC50 value, the concentration at which the inhibitor causes a 50% reduction in Axl phosphorylation, is calculated from the dose-response curve.

Visualizations

Axl Signaling Pathway